5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Description
5-Chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a chlorine atom at position 5 and a sulfonamide group linked to a phenyl moiety. The phenyl ring is further substituted with a methyl group at position 3 and a 2-oxopyrrolidin-1-yl group at position 2.
The 2-oxopyrrolidin-1-yl substituent introduces a lactam ring, which may enhance binding affinity to serine proteases (e.g., Factor Xa) by mimicking peptide bonds. The thiophene sulfonamide core is a common pharmacophore in anticoagulants, contributing to hydrophobic interactions and hydrogen bonding within enzyme active sites .
Properties
IUPAC Name |
5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c1-10-9-11(4-5-12(10)18-8-2-3-14(18)19)17-23(20,21)15-7-6-13(16)22-15/h4-7,9,17H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBLSJIRNDYXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the thiophene-2-sulfonamide as the core structure. The synthesis may involve the following steps:
Chlorination: Introduction of the chlorine atom at the 5-position of the thiophene ring.
Amidation: Formation of the sulfonamide group by reacting the chlorinated thiophene with an appropriate amine.
Pyrrolidinone Introduction: The pyrrolidinone moiety is introduced through a series of reactions involving the appropriate precursors and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: The chlorine atom at the 5-position of the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5-position of the thiophene ring.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following:
- IUPAC Name: 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
- Molecular Formula: C16H18ClN3O2S
- Molecular Weight: 351.85 g/mol
- CAS Number: 941918-07-6
The structure includes a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety, which contribute to its biological activity.
Anticoagulant Therapy
Research indicates that this compound exhibits potent antithrombotic activity. It has been shown to effectively inhibit FXa in vitro, suggesting its potential as an oral anticoagulant. This property is crucial for developing safer and more effective anticoagulant therapies that can minimize the risk of bleeding complications associated with traditional anticoagulants .
Structure-Activity Relationship Studies
Studies have focused on understanding how structural modifications affect the biological activity of this compound. Variations in substituents on the thiophene and pyrrolidinone rings have been explored to optimize FXa inhibition while maintaining favorable pharmacokinetic properties such as oral bioavailability .
In Vitro Efficacy
In vitro studies have demonstrated that the compound inhibits cell proliferation in certain cancer cell lines, indicating potential anticancer properties. The mechanism may involve modulation of signaling pathways related to cell growth and apoptosis.
Toxicity Assessments
Toxicity evaluations using zebrafish embryos have shown that while the compound exhibits biological activity, it necessitates careful assessment of its safety profile. These studies are essential for understanding the therapeutic window and guiding further development .
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit coagulation factor X, which plays a crucial role in the blood coagulation cascade . The binding of the compound to this target disrupts the normal function of the coagulation pathway, thereby exerting its anticoagulant effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Anticoagulant Therapy
Segartoxaban (WHO-INN Proposed Name)
- Structure : 5-Chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamido]-3-(4-methylpiperazin-1-yl)-3-oxopropyl}thiophene-2-carboxamide .
- Key Features :
Rivaroxaban (BAY-59-7939)
- Structure: (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide .
- Key Features: Features an oxazolidinone ring and morpholinone group, improving metabolic stability. Molecular weight: 435.88 g/mol; CAS No.: 366789-02-8 . Selective Factor Xa inhibitor with high oral bioavailability.
Target Compound
- Structure: Lacks the oxazolidinone (rivaroxaban) or piperazine (segartoxaban) moieties but retains the 2-oxopyrrolidin-1-yl group.
- Hypothetical Advantages :
- The pyrrolidone substituent may optimize binding to Factor Xa’s S4 pocket.
- Simplified structure compared to segartoxaban could reduce synthetic complexity.
Functional and Pharmacological Differences
Biological Activity
5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity, including synthesis, mechanisms of action, and specific case studies related to this compound.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H18ClN3O3S
- CAS Number : 941918-16-7
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, indicating its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit notable antimicrobial properties. In a study assessing various sulfonamide compounds, including derivatives similar to this compound, the minimum inhibitory concentration (MIC) values were determined against several bacterial strains. The results indicated that while some derivatives demonstrated moderate activity against Gram-positive and Gram-negative bacteria, none achieved MIC values below 100 μM when compared to the reference drug ciprofloxacin .
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies have demonstrated that certain structural modifications of sulfonamide derivatives can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures were tested on HaCat and Balb/c 3T3 cells using the MTT assay, revealing promising cytotoxic effects . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It might act as an agonist or antagonist at specific receptors, influencing various signaling pathways.
- Molecular Interactions : Molecular docking studies suggest that the compound forms significant interactions with target proteins, stabilizing its binding and enhancing efficacy .
Case Study 1: Antimicrobial Efficacy
In a comparative study of several sulfonamide derivatives, including this compound, researchers assessed their effectiveness against Pseudomonas aeruginosa and Escherichia coli. The compound exhibited moderate inhibitory effects with an MIC value comparable to other tested sulfonamides, indicating its potential as a lead compound for further development in antimicrobial therapies .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of structurally similar compounds on various cancer cell lines. The results indicated that modifications in the thiophene ring significantly enhanced the anticancer properties. The study highlighted that compounds with a pyrrolidinyl substitution showed increased binding affinity to tubulin, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells .
Table 1: Biological Activity Summary of Related Compounds
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and stoichiometry). For example, highlights refluxing in butanol with hydrazine hydrate for sulfonamide formation, followed by recrystallization from dioxane to improve purity . Key parameters include monitoring reaction progress via TLC and optimizing recrystallization solvents to maximize yield and minimize byproducts.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Full characterization requires a combination of techniques:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., methyl and pyrrolidinone groups on the phenyl ring) .
- IR spectroscopy to confirm sulfonamide (S=O stretching ~1350 cm⁻¹) and carbonyl (C=O stretching ~1700 cm⁻¹) functionalities .
- Mass spectrometry (HRMS or ESI-MS) to validate molecular weight and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
